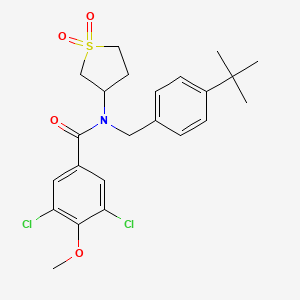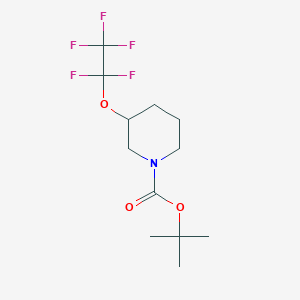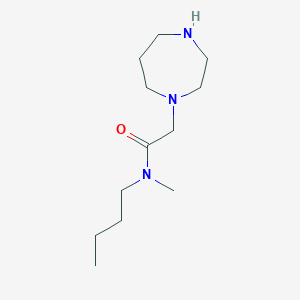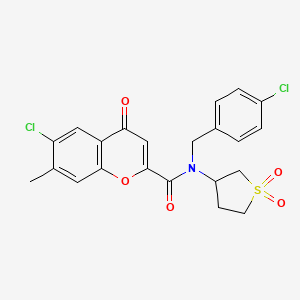
9-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-(9-phenyl-9H-carbazol-3-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is primarily used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transport capabilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole typically involves the reaction of carbazole derivatives with triazine compounds. One common method includes the use of 4,6-diphenyl-1,3,5-triazine as a starting material, which undergoes a nucleophilic substitution reaction with 9-phenylcarbazole in the presence of a suitable base and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction environments is crucial to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole exerts its effects involves its ability to facilitate the efficient injection and transport of electrons. This is primarily due to the presence of the triazine and carbazole moieties, which provide a stable framework for electron mobility. The compound interacts with molecular targets such as electron-transport layers in OLEDs, enhancing the overall efficiency and performance of the device .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(carbazol-9-yl)biphenyl: Another compound used in OLEDs with similar electron-transport properties.
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: Known for its high thermal stability and electron-transport capabilities.
1,3,5-Tri(3-pyridyl)benzene: Used in electronic devices for its electron-transport properties.
Uniqueness
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-dicarbazole stands out due to its unique combination of triazine and carbazole moieties, which provide a balance of thermal stability, electron mobility, and structural rigidity. This makes it particularly suitable for high-performance OLED applications .
Eigenschaften
Molekularformel |
C45H29N5 |
|---|---|
Molekulargewicht |
639.7 g/mol |
IUPAC-Name |
3-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazol-3-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C45H29N5/c1-4-14-30(15-5-1)43-46-44(31-16-6-2-7-17-31)48-45(47-43)50-40-23-13-11-21-36(40)38-29-33(25-27-42(38)50)32-24-26-41-37(28-32)35-20-10-12-22-39(35)49(41)34-18-8-3-9-19-34/h1-29H |
InChI-Schlüssel |
KYYFFLQBMZRHNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C93)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetonitrile, 2-[(3-methoxyphenyl)amino]-](/img/structure/B12116485.png)


![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)



![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)
![Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester](/img/structure/B12116547.png)




